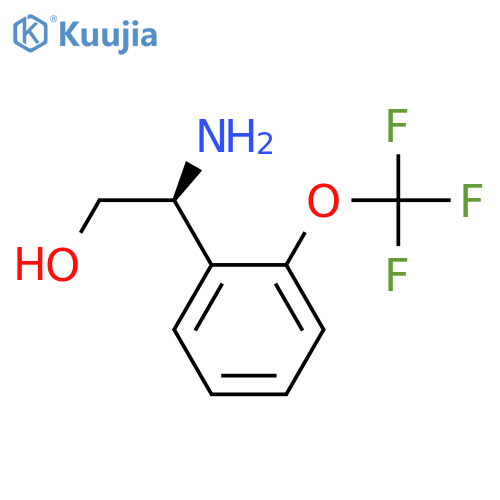

Cas no 1212964-05-0 ((2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol)

(2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-AMINO-2-[2-(TRIFLUOROMETHOXY)PHENYL]ETHAN-1-OL

- Benzeneethanol, β-amino-2-(trifluoromethoxy)-, (βS)-

- (S)-2-amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol

- CS-0352967

- 1212964-05-0

- AKOS015924736

- EN300-1931718

- (2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol

-

- MDL: MFCD09253929

- インチ: 1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14/h1-4,7,14H,5,13H2/t7-/m1/s1

- InChIKey: JWTHBJZFPGRTLL-SSDOTTSWSA-N

- SMILES: C(O)[C@@H](N)C1=CC=CC=C1OC(F)(F)F

計算された属性

- 精确分子量: 221.06636305g/mol

- 同位素质量: 221.06636305g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 55.5Ų

(2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1931718-0.1g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1931718-10.0g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 10g |

$6635.0 | 2023-05-26 | ||

| Enamine | EN300-1931718-1.0g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 1g |

$1543.0 | 2023-05-26 | ||

| Enamine | EN300-1931718-0.5g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 0.5g |

$1482.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423637-2.5g |

(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol |

1212964-05-0 | 98% | 2.5g |

¥21912.00 | 2024-08-09 | |

| Enamine | EN300-1931718-0.05g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 0.05g |

$1296.0 | 2023-09-17 | ||

| Enamine | EN300-1931718-0.25g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1931718-5g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 5g |

$4475.0 | 2023-09-17 | ||

| Enamine | EN300-1931718-2.5g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1931718-5.0g |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

1212964-05-0 | 5g |

$4475.0 | 2023-05-26 |

(2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol 関連文献

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

(2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(trifluoromethoxy)phenylethan-1-ol (CAS No. 1212964-05-0)

The compound (2S)-2-amino-2-(trifluoromethoxy)phenylethan-1-ol, identified by its CAS number 1212964-05-0, is a fascinating molecule with significant implications in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a subject of intense interest for researchers exploring novel therapeutic avenues. The presence of both an amino group and a trifluoromethoxy substituent on a phenyl ring creates a complex chemical environment that can influence its biological activity in diverse ways.

In recent years, the study of chiral compounds has gained considerable attention due to their role in determining the efficacy and safety of many pharmaceuticals. The stereochemistry of (2S)-2-amino-2-(trifluoromethoxy)phenylethan-1-ol is particularly noteworthy, as the (S)-configuration at the second carbon atom may play a crucial role in its interaction with biological targets. This stereochemical feature is often exploited in drug design to enhance potency and reduce side effects, making this compound a promising candidate for further investigation.

The trifluoromethoxy group is another key structural element that contributes to the unique properties of this compound. Fluoro substituents are widely recognized for their ability to modulate metabolic stability, lipophilicity, and binding affinity. In particular, the trifluoromethoxy group can enhance the metabolic resistance of a molecule, potentially leading to longer half-lives and improved bioavailability. This characteristic is highly desirable in drug development, as it can translate into more effective and sustained therapeutic outcomes.

Current research in the field of medicinal chemistry has highlighted the importance of incorporating fluorine atoms into drug candidates. Studies have shown that fluorine can influence both the physical properties and the biological activity of molecules. For instance, fluorine atoms can increase the electron density at certain regions of a molecule, thereby enhancing its binding to biological targets. Additionally, fluorine substitution can alter the conformational flexibility of a molecule, which may affect its pharmacokinetic profile.

The combination of an amino group and a trifluoromethoxy group on a phenyl ring suggests that (2S)-2-amino-2-(trifluoromethoxy)phenylethan-1-ol may exhibit multiple points of interaction with biological systems. The amino group can participate in hydrogen bonding, while the trifluoromethoxy group can engage in dipole-dipole interactions or even π-stacking interactions depending on the context. These diverse interaction possibilities make this compound a versatile scaffold for designing molecules with tailored biological activities.

In terms of potential applications, this compound could be explored as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features may allow it to serve as a building block for drugs targeting various diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The ability to fine-tune its properties through structural modifications offers researchers considerable flexibility in developing novel therapeutics.

Recent advances in computational chemistry have also facilitated the study of such complex molecules. Molecular modeling techniques can predict how (2S)-2-amino-2-(trifluoromethoxy)phenylethan-1-ol interacts with biological targets at an atomic level. These predictions can guide experimental efforts by identifying key structural features that contribute to biological activity and by suggesting optimal conditions for synthesis and purification.

Furthermore, the growing interest in fluorinated compounds has led to the development of new synthetic methodologies tailored to introducing fluorine atoms into organic molecules. These methods have enabled researchers to access increasingly complex and functionalized fluorinated building blocks like (2S)-2-amino-2-(trifluoromethoxy)phenylethan-1-ol. The availability of such building blocks has accelerated the discovery process in pharmaceutical chemistry, allowing for more rapid development of novel drug candidates.

From a broader perspective, the study of compounds like (2S)-2-amino-2-(trifluoromethoxy)phenylethan-1-ol contributes to our fundamental understanding of how molecular structure influences biological activity. This knowledge is essential for designing drugs that are not only effective but also safe and well-tolerated by patients. As research continues to uncover new relationships between structure and function, compounds like this one will remain at the forefront of pharmaceutical innovation.

1212964-05-0 ((2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol) Related Products

- 1805106-31-3(1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)

- 1804203-28-8(Ethyl 3-(3-bromopropyl)-2-methylbenzoate)

- 442651-17-4(6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide)

- 93476-60-9(5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID)

- 2306264-24-2(2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride)

- 1804891-95-9(Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate)

- 1250924-92-5(2-fluoro-6-(1H-imidazol-1-yl)pyridine)

- 2227758-31-6((3S)-3-(2,5-dihydroxyphenyl)-3-hydroxypropanoic acid)

- 2138030-48-3(2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid)

- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)